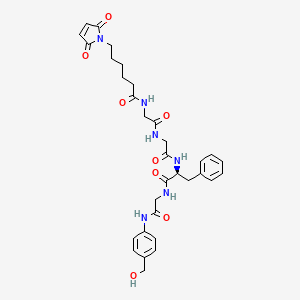

Mc-Gly-Gly-Phe-Gly-PAB-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H38N6O8 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1 |

InChI Key |

CTYXSHFYZMWMPD-VWLOTQADSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ADC Linker: Mc-GGFG-PAB-OH

This technical guide provides a comprehensive overview of the structure, chemical properties, and application of the cleavable antibody-drug conjugate (ADC) linker, Mc-GGFG-PAB-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

Mc-GGFG-PAB-OH is a key component in the design of modern antibody-drug conjugates, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.[1] Its design incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][] Following enzymatic cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer facilitates the release of the unmodified cytotoxic drug inside the target cancer cell.[1] This targeted drug release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity and maximizing efficacy at the tumor site.[2]

Structure and Chemical Properties

The chemical structure of Mc-GGFG-PAB-OH is characterized by a maleimide (B117702) group (Mc), a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.

SMILES: OCc1ccc(NC(=O)CNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)cc1[4]

Physicochemical Properties

A summary of the key physicochemical properties of Mc-GGFG-PAB-OH is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₈N₆O₈ | [1] |

| Molecular Weight | 634.68 g/mol | [1] |

| CAS Number | 2632342-05-1 | [1] |

| Appearance | White to yellow solid | [5] |

| Solubility (DMSO) | ≥ 200 mg/mL (≥ 315.12 mM) | [6] |

| Storage (Powder) | -20°C for 3 years, away from moisture | [6] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Experimental Protocols

Synthesis of Mc-GGFG-PAB-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of the peptide component of the linker using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

6-maleimidohexanoic acid (Mc-OH)

-

p-aminobenzyl alcohol (PAB-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

-

HBTU, HOBt, DIPEA (coupling reagents)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Gly):

-

Deprotect the resin with 20% piperidine in DMF.

-

Couple Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation (Phe, Gly, Gly): Repeat the deprotection and coupling steps for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH.

-

Maleimide Group Coupling: Couple 6-maleimidohexanoic acid (Mc-OH) to the N-terminus of the tetrapeptide.

-

PAB-OH Coupling: Couple p-aminobenzyl alcohol to the C-terminus of the peptide.

-

Cleavage and Purification:

-

Cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the product by reverse-phase HPLC.

-

Cathepsin B Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the GGFG sequence by Cathepsin B.

Materials:

-

Mc-GGFG-PAB-OH conjugated to a fluorescent reporter payload

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the Mc-GGFG-PAB-payload conjugate to the activated enzyme solution in the microplate wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using an excitation/emission wavelength pair appropriate for the fluorophore.

-

Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC utilizing the Mc-GGFG-PAB-OH linker is dependent on a multi-step intracellular pathway.

-

Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases.[4][5]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the GGFG peptide sequence of the linker.[2][]

-

Self-Immolation and Payload Release: The cleavage of the peptide triggers the self-immolation of the PAB spacer through a 1,6-elimination reaction, leading to the release of the active cytotoxic drug into the cytoplasm.[1]

-

Induction of Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Conclusion

Mc-GGFG-PAB-OH is a well-characterized and effective cleavable linker for the development of antibody-drug conjugates. Its protease-sensitive design, coupled with a self-immolative spacer, ensures targeted drug delivery and release within cancer cells, thereby offering a promising strategy for improving the therapeutic index of cytotoxic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the design and optimization of next-generation ADCs.

References

An In-depth Technical Guide to the Mechanism of Action of the Mc-Gly-Gly-Phe-Gly-PAB-OH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, stability, and enzymatic cleavage of the Mc-Gly-Gly-Phe-Gly-PAB-OH (Mc-GGFG-PAB-OH) linker, a critical component in the design of antibody-drug conjugates (ADCs). This document outlines the core principles of its function, presents available quantitative data, and provides detailed experimental protocols for its characterization.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site. The Mc-GGFG-PAB-OH linker is a cleavable linker system designed to be stable in the bloodstream and to undergo enzymatic cleavage within the lysosomal compartment of target cells, thereby releasing the active drug.

Mechanism of Action

The mechanism of action of the Mc-GGFG-PAB-OH linker is a two-step process involving enzymatic cleavage of the peptide sequence followed by self-immolation of the p-aminobenzyl alcohol (PAB-OH) spacer.

Enzymatic Cleavage by Cathepsins

The tetrapeptide sequence, Glycyl-glycyl-phenylalanyl-glycine (GGFG), is designed to be a substrate for lysosomal proteases, primarily Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, these proteases recognize and cleave the peptide backbone. While the exact cleavage site within the GGFG sequence can vary, studies on similar peptide linkers suggest that cleavage often occurs after a hydrophobic amino acid, such as phenylalanine.[1] This enzymatic cleavage is the initial and rate-limiting step in the drug release process.

Self-Immolative Spacer Reaction

Following the enzymatic cleavage of the GGFG peptide, the exposed terminal amine of the glycine (B1666218) residue adjacent to the p-aminobenzyl alcohol (PAB-OH) spacer initiates a spontaneous, intramolecular 1,6-elimination reaction. This "self-immolative" process results in the release of the free, active cytotoxic drug, carbon dioxide, and an aromatic byproduct. This rapid and irreversible step ensures that the active payload is efficiently liberated within the target cell.

Quantitative Data

The stability of the ADC in plasma and the kinetics of its cleavage at the target site are critical parameters for its therapeutic efficacy and safety. While specific quantitative data for the Mc-GGFG-PAB-OH linker is not extensively available in publicly accessible literature, the following tables provide representative data for similar peptide-based linkers to offer a comparative perspective.

Plasma Stability

The stability of an ADC in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[2] The half-life (t½) of the intact ADC in plasma is a key measure of its stability.

| Linker Type | ADC Construct | Species | Plasma Half-life (t½) | Reference |

| Peptide (Val-Cit) | Trastuzumab-MC-VC-PAB-MMAE | Human | >7 days | [3] |

| Peptide (Val-Cit) | cAC10-MC-VC-PAB-MMAE (DAR 4) | Mouse | Longer than DAR 8 | N/A |

| pH-sensitive (silyl ether) | N/A | N/A | >7 days | [3] |

| Non-cleavable | Trastuzumab emtansine (T-DM1) | Human | 4 days | [3] |

Table 1: Comparative Plasma Stability of Different ADC Linkers. Note: Data for Mc-GGFG-PAB-OH is not specified in the provided search results. The table presents data for other linkers to illustrate typical stability profiles.

Enzymatic Cleavage Kinetics

The efficiency of enzymatic cleavage is determined by the kinetic parameters of the enzyme for the specific peptide substrate. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively.

| Peptide Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-AMC | Cathepsin B | 390 | - | - | [4] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | Higher than Z-Arg-Arg-AMC | [5] |

| Z-Phe-Arg-AMC | Cathepsin B | - | - | - | [5] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Substrates. Note: Specific kinetic data for the GGFG sequence was not available in the search results. The table includes data for other known Cathepsin B substrates. The efficiency of cleavage can be influenced by the specific amino acid sequence.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the characterization and validation of ADC linkers.

In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general method for assessing the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10]

Objective: To determine the in vitro half-life of an ADC in plasma.

Materials:

-

Test ADC with Mc-GGFG-PAB-OH linker

-

Control ADC with a known stable linker (optional)

-

Human plasma (or other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Immunoaffinity capture reagent (e.g., Protein A/G magnetic beads)

-

Wash buffer (e.g., PBS)

-

Elution buffer (e.g., low pH glycine buffer)

-

Neutralization buffer (e.g., Tris buffer)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation:

-

Dilute the test ADC to a final concentration of 1 mg/mL in plasma.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 144 hours).

-

Immediately freeze the collected samples at -80°C until analysis.

-

-

Immunoaffinity Capture:

-

Thaw the plasma samples.

-

Add an appropriate amount of immunoaffinity capture beads to each sample.

-

Incubate to allow the ADC to bind to the beads.

-

Separate the beads from the plasma using a magnetic rack.

-

Wash the beads with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Neutralization:

-

Elute the ADC from the beads using the elution buffer.

-

Immediately neutralize the eluate with the neutralization buffer.

-

-

LC-MS Analysis:

-

Analyze the samples using a high-resolution LC-MS system.

-

Determine the average DAR for each time point by analyzing the mass spectra of the intact or reduced ADC.

-

-

Data Analysis:

-

Plot the average DAR as a function of time.

-

Calculate the half-life (t½) of the ADC in plasma by fitting the data to a first-order decay model.

-

Cathepsin B Cleavage Assay using HPLC

This protocol describes a method to evaluate the susceptibility of the Mc-GGFG-PAB-OH linker to cleavage by Cathepsin B using high-performance liquid chromatography (HPLC).[11][12]

Objective: To determine the rate of Cathepsin B-mediated cleavage of the linker.

Materials:

-

Test ADC or a model substrate (e.g., Mc-GGFG-PAB-payload)

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Activation:

-

Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer and the ADC or model substrate to the desired final concentration (e.g., 10 µM).

-

Pre-warm the mixture to 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the activated Cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

-

Reaction Quenching:

-

Immediately quench the reaction in each aliquot by adding the quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the intact substrate and the increase in the peak area of the cleavage product (e.g., released payload) over time.

-

-

Data Analysis:

-

Plot the percentage of cleaved substrate versus time.

-

Determine the initial reaction velocity from the linear portion of the curve.

-

For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat.[6]

-

Conclusion

The this compound linker represents a sophisticated system for the targeted delivery of cytotoxic drugs. Its mechanism, which relies on the specific enzymatic activity of lysosomal proteases followed by a rapid self-immolative process, is designed to ensure stability in circulation and efficient drug release within cancer cells. The quantitative characterization of its plasma stability and cleavage kinetics is paramount for the successful development of ADCs employing this technology. The experimental protocols provided herein offer a robust framework for the evaluation of these critical parameters. Further studies to determine the precise kinetic constants for the GGFG sequence with Cathepsin B and L will provide a more complete understanding of its performance and facilitate the design of next-generation ADCs with improved therapeutic indices.

References

- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 3. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. benchchem.com [benchchem.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cathepsin B cleavage of the trypsinogen activation peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

The GGFG Peptide Sequence: A Lynchpin in Modern Antibody-Drug Conjugate Linker Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. Its pivotal role lies in maintaining the stability of the ADC in systemic circulation while enabling specific and efficient release of the cytotoxic payload within the tumor microenvironment. This guide provides a comprehensive technical overview of the GGFG peptide's function, the mechanisms governing its cleavage, and the experimental protocols essential for its evaluation.

The Role and Mechanism of the GGFG Linker

The GGFG sequence is an enzyme-sensitive linker designed to be selectively cleaved by proteases that are upregulated in the tumor microenvironment or within cancer cells, primarily lysosomal cathepsins.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[]

Upon administration, an ADC containing a GGFG linker circulates systemically. The linker is designed to be stable in the bloodstream, preventing premature release of the potent cytotoxic payload.[1] Once the ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[2] The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome facilitate the cleavage of the GGFG peptide.[1][2]

Cathepsin L, in particular, has been shown to be significantly more efficient at cleaving the GGFG linker compared to cathepsin B, with studies indicating near-complete payload release within 72 hours in the presence of cathepsin L, while cathepsin B shows minimal activity.[1] The cleavage typically occurs between the phenylalanine (Phe) and glycine (B1666218) (Gly) residues. Following this enzymatic cleavage, a self-immolative spacer, often a para-aminobenzyl carbamate (B1207046) (PABC) group, spontaneously releases the active cytotoxic drug.[] This entire process is visualized in the signaling pathway diagram below.

Quantitative Data on GGFG Linker Performance

| Parameter | GGFG Linker | Val-Cit (VC) Linker | Reference |

| Primary Cleaving Enzymes | Cathepsin L >> Cathepsin B | Cathepsin B | [1][] |

| Cleavage Efficiency | High, near-complete release with Cathepsin L in 72h. Minimal cleavage by Cathepsin B. | Efficient cleavage by Cathepsin B. | [1] |

| Plasma Stability (Human) | High | Generally high, but can be susceptible to cleavage by neutrophil elastase. | [5] |

| Plasma Stability (Mouse) | Generally stable, though some payload release observed over 14 days (~6.6% release). | Less stable than in human plasma due to susceptibility to carboxylesterase 1C. | [6][7] |

Experimental Protocols

Thorough in vitro characterization of ADCs with GGFG linkers is essential to predict their in vivo behavior. The following sections detail the methodologies for key experiments.

Cathepsin B/L Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by purified cathepsins.

Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B or Cathepsin L.

Materials:

-

ADC with GGFG linker

-

Purified human Cathepsin B and Cathepsin L

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified cathepsins in the assay buffer to the desired working concentration.

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.

-

Initiate the reaction by adding the cathepsin solution.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

-

Reaction Quenching and Sample Preparation:

-

At each time point, terminate the reaction by adding an excess of cold quenching solution.

-

Centrifuge the samples to precipitate the enzyme and antibody components.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a physiological matrix.

Objective: To determine the rate of premature payload release from an ADC in human and mouse plasma.

Materials:

-

ADC with GGFG linker

-

Human and mouse plasma

-

LC-MS/MS system

-

Immuno-affinity capture reagents (e.g., anti-human Fc magnetic beads)

Procedure:

-

Incubation:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

-

Sample Preparation (for total ADC quantification):

-

Use immuno-affinity capture to isolate the ADC from the plasma matrix.

-

Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.

-

-

Sample Preparation (for free payload quantification):

-

Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of the free payload in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of intact ADC (or average DAR) and the concentration of free payload over time to assess the stability of the linker.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the in vitro potency of the ADC against cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC with GGFG linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate at 37°C for a period corresponding to several cell doubling times (e.g., 72-120 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Experimental and Synthesis Workflow Visualization

The following diagrams illustrate a typical experimental workflow for evaluating an ADC with a GGFG linker and a generalized synthesis scheme for a GGFG-payload conjugate.

Generalized Synthesis of a GGFG-Payload Conjugate

The synthesis of a GGFG-linker-payload conjugate is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.

Conclusion

The GGFG peptide sequence has proven to be a robust and versatile component in the design of cleavable linkers for ADCs. Its high stability in circulation and selective cleavage by tumor-associated proteases, particularly cathepsin L, contribute significantly to the favorable therapeutic index of GGFG-containing ADCs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel ADCs employing this critical linker technology. As our understanding of the tumor microenvironment deepens, further optimization of peptide linkers, including novel sequences and cleavage triggers, will continue to drive the development of the next generation of highly effective and safe cancer therapies.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Unseen Engine: A Technical Guide to p-Aminobenzyl Alcohol as a Self-Immolative Spacer in Drug Delivery

For Immediate Release

[City, State] – December 5, 2025 – In the intricate world of targeted therapeutics, the silent work of self-immolative spacers is revolutionizing drug delivery. Among these, p-aminobenzyl alcohol (PABA) has emerged as a cornerstone technology, particularly in the design of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the PABA spacer, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, applications, and the experimental protocols crucial for its implementation.

Core Mechanism: The 1,6-Elimination Cascade

The functionality of p-aminobenzyl alcohol as a self-immolative spacer is predicated on a chemically elegant and highly efficient process known as 1,6-elimination. In a typical prodrug construct, the amine group of PABA is linked to a trigger moiety, often a peptide sequence recognized by a specific enzyme, while the benzylic hydroxyl group is connected to the therapeutic agent (drug) via a carbamate (B1207046) linkage.

The entire construct remains stable and inactive in systemic circulation. However, upon reaching the target site, such as a tumor microenvironment where specific enzymes like cathepsin B are overexpressed, the trigger is cleaved. This enzymatic cleavage exposes the free aniline (B41778) amine of the PABA spacer. The presence of this electron-donating group initiates a spontaneous electronic cascade. This cascade results in the cleavage of the carbamate bond, releasing the unmodified active drug, carbon dioxide, and the remnant of the spacer, an aza-quinone methide, which is subsequently quenched by water.[1][2] This traceless release mechanism is a key advantage, ensuring that the liberated drug is fully active and free from any linker-associated steric hindrance.

Quantitative Analysis of PABA-based Self-Immolation

The kinetics of the self-immolation process are critical for the efficacy of the prodrug. The rate of drug release can be influenced by factors such as the electronic properties of the aromatic ring, the nature of the leaving group (the drug), and the pH of the environment. The following table summarizes key quantitative data related to the stability and cleavage of PABA-based linkers.

| Linker Construct | Trigger/Condition | Half-life (t½) | Reference |

| Nα-Boc-Lys-p-aminobenzyl-4-nitroaniline | 0.05 M Bistris buffer (pH 6.9) at 25 °C | ≈ 40 hours | [1] |

| HuM195-DOTA-G3FC (containing a cleavable linker) | Purified cathepsin B at 37°C | ≈ 150 minutes | [3] |

| Triazole-based self-immolative linker (1a) | Base-mediated in DMSO-d6 at 60°C | 3.45 ± 0.06 hours | [4] |

| Triazole-based self-immolative linker (1b) | Base-mediated in DMSO-d6 at 60°C | 5.85 ± 0.14 minutes | [4] |

| Triazole-based self-immolative linker (1d) | Base-mediated in DMSO-d6 at 60°C | 2.94 ± 0.07 minutes | [4] |

Experimental Protocols

Harnessing the power of PABA spacers requires precise chemical synthesis and rigorous evaluation. Below are detailed methodologies for key experiments.

Synthesis of Fmoc-Val-Cit-PAB-OH

A foundational component for many PABA-based linkers is the dipeptide-spacer conjugate.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (8.05 mmol) to the solution.

-

After stirring for 5 minutes, add Fmoc-Val-Cit-OH (4.03 mmol) in one portion.

-

Stir the resulting solution at room temperature for 18 hours.[5]

-

Remove the volatiles in vacuo.

-

Triturate the residue with diethyl ether (20 mL).

-

Wash the resulting solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL).

-

The final product, Fmoc-Val-Cit-PAB, is obtained as a light yellowish solid.[5]

Synthesis of MC-Val-Cit-PAB-MMAE

This protocol outlines the synthesis of a complete drug-linker construct ready for conjugation to an antibody.

Materials:

-

Fmoc-VC-PAB-MMAE

-

Dimethylformamide (DMF)

-

Maleimidocaproic acid (MC)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: Dissolve Fmoc-VC-PAB-MMAE (33.4 µmol) in DMF (0.5 mL). Add piperidine (668 µmol, 20 eq.) and stir at room temperature for 20 minutes to remove the Fmoc protecting group. Purify the crude product by reverse-phase preparative-HPLC to yield NH2-Val-Cit-PAB-MMAE as a white solid after lyophilization.[6]

-

Activation of Maleimidocaproic Acid: Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form the MC-NHS ester.[7]

-

Coupling: Dissolve the NH2-Val-Cit-PAB-MMAE from the previous step in DMF. Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitoring and Purification: Monitor the reaction by HPLC. Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.[7]

Cathepsin B Cleavage Assay

This assay is crucial for evaluating the enzymatic triggerability of the PABA linker.

Materials:

-

ADC construct with a Val-Cit-PAB linker

-

Purified human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)

-

Fluorescence microplate reader

-

Fluorogenic substrate (e.g., mcValCit-AMC) for positive control

Procedure:

-

Reagent Preparation: Prepare a serial dilution of the ADC construct in the assay buffer.

-

Enzyme Activation: Activate cathepsin B according to the manufacturer's protocol.

-

Assay Setup: In a 96-well plate, add 50 µL of the activated cathepsin B solution to the appropriate wells. Add 50 µL of each concentration of the ADC construct to the wells containing the enzyme. Include control wells (enzyme only, substrate only, and inhibitor controls).[8]

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).[8]

-

Analysis: Analyze the release of the free drug at each time point using reverse-phase HPLC or LC-MS/MS.[9] The rate of cleavage can be determined by quantifying the amount of released drug over time.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the core mechanism and experimental workflows.

References

- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic pH responsivity of triazole-based self-immolative linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

Mc-Gly-Gly-Phe-Gly-PAB-OH: A Technical Guide to its Application in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the design of its linker, the component that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth exploration of the Mc-Gly-Gly-Phe-Gly-PAB-OH linker, a protease-cleavable system integral to the design of modern ADCs. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, present key quantitative data, and discuss its significance in the development of next-generation targeted therapies.

Introduction to this compound

This compound is a complex chemical linker designed for use in antibody-drug conjugates. Its structure consists of three key functional components:

-

Mc (Maleimido-caproyl): A maleimide (B117702) group attached via a caproic acid spacer. The maleimide acts as a reactive handle for conjugation to thiol groups present on the antibody, typically generated by the reduction of interchain disulfide bonds.

-

Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence. This peptide is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.

-

PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer. Upon cleavage of the GGFG peptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the conjugated cytotoxic drug in its active form.

This multi-component design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and only releases its potent payload upon internalization into the target cancer cell and subsequent trafficking to the lysosome.

Mechanism of Action and Signaling Pathway

The targeted delivery of a cytotoxic payload using an ADC equipped with the Mc-GGFG-PAB-OH linker follows a multi-step process. This process begins with the systemic administration of the ADC and culminates in the induction of apoptosis in the target cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endocytic vesicle containing the ADC matures into a lysosome. The internal environment of the lysosome is acidic and rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence of the linker.[1][2]

-

Self-Immolation and Payload Release: The cleavage of the peptide bond triggers the spontaneous self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released payload, often a potent DNA damaging agent or microtubule inhibitor, exerts its cytotoxic effect, leading to cell cycle arrest and apoptosis.

Caption: Workflow of ADC action from circulation to apoptosis.

Quantitative Data Summary

The performance of an ADC is defined by several key quantitative parameters. The following tables summarize data for Trastuzumab deruxtecan (B607063) (T-DXd, DS-8201a), a clinically approved ADC that utilizes a GGFG linker.

Table 1: Physicochemical and Pharmacokinetic Properties of T-DXd

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~8 | [1] |

| Linker | Maleimide-GGFG | [2][3] |

| Payload | DXd (Exatecan derivative) | [1][3] |

| Plasma Stability | High (1-2% payload release after 21 days) | [4] |

| Deconjugation Rate (kdec) | 0.034 day⁻¹ | [5] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of T-DXd in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC₅₀ (µg/mL) | Reference |

| NCI-N87 | Gastric | High | < 0.01 | [6][7] |

| SK-BR-3 | Breast | High | ~0.005 | |

| AU-565 | Breast | High | < 0.01 | [8] |

| HCC1954 | Breast | High | ~0.01 | [8] |

| JIMT-1 | Breast | Moderate | Not specified | [9] |

| Capan-1 | Pancreatic | Low | Not specified | [9] |

| MDA-MB-468 | Breast | Low/Negative | Not specified | [9] |

| Multiple Gastric Lines | Gastric | Various | IC₅₀ calculated in 30/49 lines | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of ADCs utilizing the Mc-GGFG-PAB-OH linker.

Synthesis of this compound

The synthesis of this linker is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by the attachment of the maleimide-caproyl group.

Materials:

-

Fmoc-PAB-Wang resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

HOBt, HBTU, DIPEA

-

Piperidine (B6355638) in DMF

-

6-(Maleimido)hexanoic acid

-

DCM, DMF, TFA

Protocol:

-

Peptide Synthesis (SPPS):

-

Swell Fmoc-PAB-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF.

-

Amino Acid Coupling: In a separate vessel, activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash with DMF.

-

Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Phe, Gly, and Gly.

-

-

Cleavage from Resin:

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude H₂N-Gly-Gly-Phe-Gly-PAB-OH peptide.

-

-

Maleimide Conjugation:

-

Dissolve the crude peptide and 6-(Maleimido)hexanoic acid in DMF.

-

Add a coupling agent (e.g., HBTU/DIPEA) and stir at room temperature overnight.

-

Purify the final product, this compound, by reverse-phase HPLC.

-

Confirm the identity and purity by LC-MS and NMR.

-

ADC Conjugation: Thiol-Maleimide Reaction

This protocol describes the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Mc-GGFG-PAB-Payload conjugate

-

DMSO

-

N-acetylcysteine

-

Diafiltration/size-exclusion chromatography system

Protocol:

-

Antibody Reduction:

-

To the antibody solution, add a 5-10 molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Conjugation:

-

Dissolve the Mc-GGFG-PAB-Payload in DMSO.

-

Add the linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.2 equivalents per thiol).

-

Incubate at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reagents using a suitable method like diafiltration or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Caption: Workflow for the conjugation of a linker-payload to an antibody.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Activation Buffer (e.g., 25 mM Acetate buffer, pH 5.0, containing DTT and EDTA)

-

Assay Buffer (similar to activation buffer)

-

ADC with GGFG linker

-

LC-MS system

Protocol:

-

Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.

-

Cleavage Reaction:

-

Add the ADC to the activated Cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) with formic acid).

-

-

Analysis:

-

Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload or linker-payload fragment.

-

Quantify the extent of cleavage over time to determine the cleavage rate.

-

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol measures the cytotoxic effect of the ADC on cancer cell lines.

Materials:

-

HER2-positive cell lines (e.g., NCI-N87, SK-BR-3) and control cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT or MTS reagent

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated control wells.

-

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

-

Viability Measurement:

-

Add MTT/MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilization solution (for MTT assay) and read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of the ADC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

HER2-positive tumor cells (e.g., NCI-N87)

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization:

-

Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

-

-

Treatment:

-

Administer the ADC (e.g., at 1, 3, or 10 mg/kg), vehicle, and controls intravenously (i.v.) according to the desired dosing schedule (e.g., once, or weekly).

-

-

Monitoring:

-

Measure tumor volumes with calipers 2-3 times per week.

-

Monitor body weight and general health of the animals.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Conclusion and Future Outlook

The this compound linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents. Its design, which balances plasma stability with efficient, tumor-specific cleavage, has been clinically validated in the successful ADC, Trastuzumab deruxtecan. The GGFG peptide sequence is a prime example of how linker chemistry can be rationally designed to exploit the unique biology of the tumor microenvironment.

Future research in this area will likely focus on further optimizing peptide sequences for even greater specificity to tumor-associated proteases, thereby further widening the therapeutic window. Additionally, the combination of such cleavable linkers with novel payloads and next-generation antibody formats will continue to drive the development of more effective and safer ADCs for a wider range of malignancies. The principles embodied in the Mc-GGFG-PAB-OH linker will undoubtedly continue to inform the design of innovative drug conjugates for years to come.

References

- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deruxtecan | ADC Linker | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, ingeniously combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated architecture is the linker, a chemical bridge that connects the antibody to its cytotoxic payload. The design and chemical properties of this linker are of paramount importance, dictating the stability, efficacy, and ultimately, the therapeutic index of the ADC.[1][2]

Cleavable linkers are a predominant class of these critical components, engineered to be robustly stable in the systemic circulation to prevent premature payload release, yet exquisitely sensitive to specific triggers within the tumor microenvironment or inside cancer cells.[3] This targeted release mechanism is fundamental to maximizing the on-target efficacy of the cytotoxic payload while minimizing off-target toxicities that have historically plagued traditional chemotherapy. This in-depth technical guide provides a comprehensive exploration of the core principles of cleavable linkers, their diverse chemistries, mechanisms of action, and the critical experimental protocols required for their rigorous evaluation in the development of next-generation ADCs.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly classified based on the physiological or biochemical trigger that instigates their cleavage. The three primary categories are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for enzymes that are highly expressed in the lysosomal compartments of tumor cells, most notably cathepsins.[4] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.

The most ubiquitously employed protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[5][6][7] Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl alcohol (PAB). This cleavage event initiates a cascade that results in the release of the unmodified, active payload into the cytoplasm, where it can exert its cytotoxic effect.

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to exploit the pH gradient that exists between the systemic circulation (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[3][]

A prominent example of a pH-sensitive linker is the hydrazone bond. ADCs incorporating hydrazone linkers are stable at physiological pH but undergo rapid hydrolysis under the acidic conditions of the endolysosomal pathway.[] This acid-catalyzed cleavage liberates the payload within the target cell. However, a notable challenge with some first-generation hydrazone linkers is their potential for instability in plasma, which can lead to premature drug release and off-target toxicity.[2]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers leverage the significant disparity in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment and the intracellular milieu. The cytoplasm of tumor cells has a substantially higher concentration of GSH (1-10 mM) compared to the plasma (~2 µM).[3]

These linkers typically incorporate a disulfide bond, which remains stable in the oxidative environment of the bloodstream. Upon internalization of the ADC into the tumor cell, the high intracellular concentration of GSH facilitates the reduction of the disulfide bond, leading to the cleavage of the linker and the release of the payload.[9] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to mitigate premature reduction in circulation.

Quantitative Comparison of Cleavable Linkers

The selection of an appropriate cleavable linker is a critical decision in ADC design, with a profound impact on the therapeutic index. The following tables summarize key quantitative data for different cleavable linkers to facilitate a comparative analysis.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | [1] |

| Hydrazone | Carbonate | Not Specified | Not Specified | Half-life (t1/2) | ~1 day | [2] |

| pH-sensitive | Silyl ether | Not Specified | Not Specified | Half-life (t1/2) | >7 days | [2] |

| Disulfide | SPDB-DM4 | huC242-SPDB-DM4 | Mouse | Half-life (t1/2) | ~3.5 days | [3] |

| Peptide | Val-Cit | Trastuzumab-vc-MMAE | Rat | Half-life (t1/2) | ~7 days | [10] |

| Peptide | Glucuronide-MMAF | c1F6-Glucuronide-MMAF | Rat | Half-life (t1/2) | 81 days (extrapolated) | [10] |

Table 2: Enzymatic Cleavage Kinetics of Protease-Sensitive Linkers

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | Cathepsin B | - | - | - | [11] |

| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [11] |

| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [11] |

| Val-Cit-MMAE (ADC I) | Cathepsin B | 0.045 ± 0.002 | 11.8 ± 1.1 | 3800 | [12] |

| Val-Cit-MMAE (ADC II) | Cathepsin B | 0.049 ± 0.002 | 12.5 ± 1.3 | 3900 | [12] |

Note: "-" indicates that the specific value was not provided in the cited source in a directly comparable format. Direct comparison of kinetic parameters across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Synthesis of Cleavable Linkers

a) Synthesis of MC-Val-Cit-PABC-PNP (Protease-Sensitive)

This protocol outlines a general solution-phase synthesis for the commonly used Val-Cit-PABC linker.

-

Step 1: Synthesis of Fmoc-Val-Cit-PABA: Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol. Add 4-aminobenzyl alcohol and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Stir the reaction at room temperature overnight. Purify the product by washing with diisopropyl ether.[13]

-

Step 2: Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in dimethylformamide (DMF) and add piperidine. Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Concentrate the solution under vacuum.[13]

-

Step 3: Coupling with Maleimidocaproic Acid (MC): Dissolve the deprotected intermediate and MC-OSu in DMF. Add a base such as diisopropylethylamine (DIPEA) and stir at room temperature. Purify the resulting MC-Val-Cit-PABC.

-

Step 4: Activation with p-Nitrophenyl Chloroformate (PNP): Dissolve the MC-Val-Cit-PABC in a suitable solvent like dichloromethane and add bis(p-nitrophenyl) carbonate and DIPEA. Stir for an extended period to yield the final activated linker, MC-Val-Cit-PABC-PNP.[14]

b) Synthesis of a Hydrazone Linker (pH-Sensitive)

This protocol describes a solid-phase approach for synthesizing oligonucleotide conjugates with a hydrazone linker.

-

Step 1: Preparation of Hydrazide-Functionalized Ligand: Synthesize the hydrazide derivative of the desired payload or ligand.[15]

-

Step 2: Solid-Phase Synthesis of Aldehyde-Modified Oligonucleotide: Synthesize the oligonucleotide on a solid support and introduce a 5'-aldehyde group.[15]

-

Step 3: Hydrazone Bond Formation: React the solid-supported aldehyde-modified oligonucleotide with the hydrazide-functionalized ligand in an aqueous/organic medium.[15]

-

Step 4: Cleavage and Deprotection: Cleave the conjugate from the solid support and remove protecting groups to yield the final oligonucleotide-hydrazone conjugate.[15]

c) Synthesis of a Disulfide Linker (e.g., SPDB)

This protocol outlines the synthesis of a disulfide-containing linker for conjugation.

-

Step 1: Synthesis of the Disulfide-Containing Moiety: Synthesize a precursor containing a pyridyldithio group, such as 3-(2-pyridyldithio)propionic acid.

-

Step 2: Activation for Antibody Conjugation: Activate the carboxylic acid group of the precursor, for example, by converting it to an N-hydroxysuccinimide (NHS) ester to form SPDP (succinimidyl 3-(2-pyridyldithio)propionate).

-

Step 3: Synthesis of the Payload-Linker Intermediate: React the activated disulfide linker with the payload to form the payload-linker conjugate.

In Vitro ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

-

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

-

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.[16][17]

-

Protocol:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 2 mg/mL) in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).

-

Chromatography:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Gradient: A linear gradient from high salt to low salt to elute the ADC species.

-

-

Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.[18]

-

Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x DAR of that species][]

-

b) In Vitro Plasma Stability Assay

-

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

-

Protocol:

-

Incubation: Incubate the ADC at a defined concentration in plasma (human, mouse, or rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Sample Processing:

-

To Measure Intact ADC: At each time point, capture the ADC from the plasma sample using Protein A or G affinity beads. Elute the captured ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[1]

-

To Measure Released Payload: Precipitate the proteins from the plasma aliquots using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

-

-

Analysis: Quantify the concentration of the free payload in the supernatant using LC-MS/MS. Plot the concentration of released payload over time to determine the rate of linker cleavage.

-

c) ADC Internalization Assay by Flow Cytometry

-

Objective: To confirm that the ADC is internalized by the target cells.

-

Principle: A fluorescently labeled secondary antibody or a pH-sensitive dye is used to track the internalization of the ADC.

-

Protocol:

-

Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

-

ADC Binding: Incubate the cells with the ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.

-

Internalization: Wash the cells to remove unbound ADC and then incubate at 37°C for various time points to allow internalization.

-

Staining:

-

For Surface-Bound ADC: Stain a set of non-internalized cells (kept on ice) with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody.

-

For Internalized ADC: After the 37°C incubation, strip or quench the surface-bound ADC. Permeabilize the cells and then stain with the fluorescently labeled secondary antibody.

-

-

Flow Cytometry: Acquire data on a flow cytometer. The increase in intracellular fluorescence over time indicates the rate of internalization.[20][21][22]

-

d) In Vitro Cytotoxicity Assay (MTT/XTT Assay)

-

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

-

Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.

-

Protocol:

-

Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

-

In Vivo Efficacy Studies

a) Subcutaneous Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[23]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments, typically via intravenous injection.[24]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

The judicious selection and meticulous design of cleavable linkers are pivotal to the development of safe and effective antibody-drug conjugates. A profound understanding of the diverse cleavage mechanisms—protease, pH, and glutathione sensitivity—coupled with a rigorous and comprehensive experimental evaluation of linker stability, cleavage kinetics, and in vitro and in vivo efficacy, is indispensable for advancing novel ADC candidates to the clinic. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundational framework for researchers and drug development professionals to navigate the complexities of cleavable linker technology and to engineer the next generation of highly targeted and potent cancer therapeutics. The continued innovation in linker chemistry holds the promise of further expanding the therapeutic window of ADCs and bringing transformative treatments to patients in need.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 9. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 15. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 20. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. news-medical.net [news-medical.net]

- 23. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Enzymatic Cleavage of the GGFG Peptide Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the Gly-Gly-Phe-Gly (GGFG) peptide linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This document details the enzymes responsible for cleavage, the intracellular trafficking pathways involved, and the experimental methodologies used to characterize this process.

Introduction to the GGFG Peptide Linker

The GGFG tetrapeptide linker is a key example of an enzyme-cleavable linker utilized in the field of ADCs.[1] Its design is predicated on achieving high stability in systemic circulation while enabling selective release of a cytotoxic payload within the tumor microenvironment.[2][3] This targeted release is accomplished through enzymatic cleavage by proteases that are highly expressed in tumor cells.[1]

The GGFG linker has been successfully incorporated into clinically approved ADCs, demonstrating its utility in providing a therapeutic window for highly potent payloads.[1][4] Understanding the precise mechanism of its cleavage is paramount for the rational design of next-generation ADCs with improved efficacy and safety profiles.

The Enzymatic Cleavage Mechanism

The cleavage of the GGFG linker is a multi-step process that begins with the internalization of the ADC and culminates in the release of the cytotoxic drug within the lysosome.

Key Enzymes Involved

The primary enzymes responsible for the cleavage of the GGFG linker are lysosomal cysteine proteases, with Cathepsin L being the most prominent.[2][5]

-

Cathepsin L: Exhibits high activity towards the GGFG sequence, leading to efficient payload release.[2] Studies have shown that Cathepsin L can mediate the nearly complete release of a payload from a GGFG-linked ADC within 72 hours.[2]

-

Cathepsin B: While also capable of cleaving the GGFG linker, it generally shows lower activity compared to Cathepsin L.[2][5] However, its high concentration in the lysosomes of many tumor types still contributes to payload release.[]

-

Other Proteases: There is evidence to suggest that other proteases present in the tumor microenvironment may also contribute to GGFG cleavage, although their specific roles are less well-characterized.[5]

Cleavage Site and Products

The enzymatic cleavage of the GGFG linker can occur at two primary sites, leading to different cleavage products:

-

Cleavage between Phenylalanine (Phe) and Glycine (B1666218) (Gly): This is the expected primary cleavage site, releasing the payload with a single glycine residue attached.

-

Cleavage between Glycine (Gly) and the drug/spacer: This results in the direct release of the free drug.

The ratio of these two cleavage products can vary depending on the specific enzyme and the structure of the payload-spacer unit.[5]

Intracellular Trafficking and Payload Release

The journey of a GGFG-linked ADC from the bloodstream to the lysosome of a cancer cell is a critical aspect of its mechanism of action.

Signaling Pathway for ADC Internalization and Trafficking

The following diagram illustrates the typical intracellular trafficking pathway of an ADC:

Caption: Intracellular trafficking pathway of a GGFG-linked ADC.

Quantitative Analysis of GGFG Cleavage

| Parameter | Cathepsin L | Cathepsin B | Reference |

| Substrate Concentration | 1 µM | 1 µM | [7] |

| Enzyme Concentration | 20 nM | 20 nM | [7] |

| Incubation Time | 4 hours | 4 hours | [7] |

| % Payload Release (Illustrative) | >90% | ~20-30% | [2][8] |

| Cleavage Rate (Illustrative) | ~150 pmol/min | ~25 pmol/min | [7] |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage. Below are standard methodologies for in vitro cleavage assays.

In Vitro Cathepsin Cleavage Assay

This protocol describes the quantification of payload release from a GGFG-linked ADC upon incubation with purified cathepsin B or L.

Objective: To determine the rate and extent of payload release from an ADC construct.

Materials:

-

GGFG-linked ADC construct

-

Purified human cathepsin B or L

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[7]

-

Quenching Solution: Acetonitrile with a suitable internal standard

-

LC-MS/MS system[7]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified cathepsin in the assay buffer to a working concentration of 20 nM.[7]

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.[7]

-

Initiate the cleavage reaction by adding the cathepsin solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

At each time point, terminate the reaction by adding an excess of the cold quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Calculate the percentage of payload release at each time point relative to a fully cleaved control.

-

Plot the percentage of payload release versus time to determine the cleavage kinetics.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro enzymatic cleavage assay.

Caption: General workflow for an in vitro enzymatic cleavage assay.

HPLC and Mass Spectrometry Analysis

HPLC Method for Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[9]

-

Detection: UV detection at a wavelength appropriate for the payload (e.g., 280 nm for some payloads) is used to monitor the elution of the intact ADC, linker-payload intermediate, and free payload.[9][10]

Mass Spectrometry for Identification:

-

Ionization: Electrospray ionization (ESI) is commonly used for ADCs and their cleavage products.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to accurately determine the mass-to-charge ratio (m/z) of the different species.[3]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm the identity of the cleavage products by analyzing the fragmentation patterns.

Conclusion

The GGFG peptide linker represents a sophisticated and effective tool in the development of targeted cancer therapies. Its high plasma stability and selective cleavage by lysosomal proteases, particularly Cathepsin L, enable the controlled release of cytotoxic payloads within tumor cells, thereby enhancing the therapeutic index. The experimental protocols and analytical methods described in this guide provide a framework for the detailed characterization of the cleavage mechanism of GGFG and other enzyme-labile linkers, which is essential for the continued advancement of ADC technology. Further research into the specific kinetic parameters of GGFG cleavage and the influence of the payload structure on cleavage efficiency will undoubtedly contribute to the design of even more effective and safer ADCs in the future.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

- 9. molnar-institute.com [molnar-institute.com]

- 10. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of GGFG Linkers in Oncology: A Detailed Overview